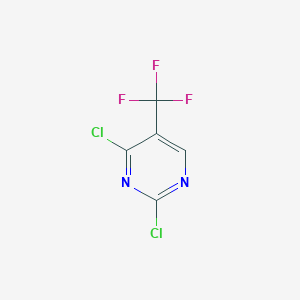

2,4-Dichloro-5-(trifluoromethyl)pyrimidine

描述

Structure

2D Structure

属性

IUPAC Name |

2,4-dichloro-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRUEHMBFUJKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382283 | |

| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3932-97-6 | |

| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3932-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003932976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Radical-Mediated Trifluoromethylation Using CF₃SO₂Na

The first step in 5-TFP synthesis involves the trifluoromethylation of uracil to yield 5-trifluoromethyluracil (5-TFU). The patented method employs sodium trifluoromethanesulfinate (Langlois reagent, CF₃SO₂Na) and TBHP in water, catalyzed by ferrous sulfate (FeSO₄). This radical-based mechanism proceeds via the in situ generation of CF₃ radicals, which attack the C5 position of uracil (Figure 1).

Reaction Conditions:

-

Temperature: 45–55°C during TBHP addition, maintained at 60–70°C post-addition.

-

Additives: Silica gel (4% w/w) sequesters hydrofluoric acid (HF), mitigating reactor corrosion.

Example Protocol:

-

Combine uracil (50 g, 0.446 mol), CF₃SO₂Na (311 g, 65% purity, 1.293 mol), FeSO₄·7H₂O (2 g), and water (100 mL).

-

Add TBHP (70% aqueous solution, 91.8 g) dropwise at 45–55°C.

-

Stir at 60–70°C for 7–8 hours until HPLC confirms <5% residual uracil.

Yield and Purity:

Comparative Analysis of Trifluoromethylation Reagents

Traditional methods using CF₃I or CF₃Br required anhydrous DMSO and posed handling risks due to gas toxicity. In contrast, CF₃SO₂Na offers advantages in safety, cost, and compatibility with aqueous systems (Table 1).

Table 1: Trifluoromethylation Reagent Comparison

| Reagent | Solvent | Temperature (°C) | Yield (%) | Safety Concerns |

|---|---|---|---|---|

| CF₃I | DMSO | 25–30 | 60–65 | Toxic gas, high cost |

| CF₃SO₂Na | Water | 45–70 | 55–70 | HF generation (mitigated) |

Chlorination of 5-Trifluoromethyluracil to 5-TFP

One-Pot Chlorination Using POCl₃/H₃PO₄/DIPEA

The second step converts 5-TFU to 5-TFP via chlorination with phosphoryl chloride (POCl₃), catalyzed by H₃PO₄ and DIPEA. This one-pot method eliminates intermediate isolation, enhancing efficiency.

Reaction Mechanism:

-

Phosphorylation: H₃PO₄ activates uracil’s hydroxyl groups, forming phosphorylated intermediates.

-

Nucleophilic Substitution: POCl₃ displaces phosphoryl groups with chloride at C2 and C4 positions.

-

Base Role: DIPEA neutralizes HCl, driving the reaction forward.

Optimized Conditions:

-

Temperature: 110–120°C.

-

Work-Up: Distillation under reduced pressure (87–89°C, 55 mbar) yields 98% pure 5-TFP.

Example Protocol:

-

Charge 5-TFU (40 g, 70% assay), H₃PO₄ (2.4 g), and POCl₃ (128 g) into a reactor.

-

Add DIPEA (35 g) dropwise, heat to 110–120°C for 7–8 hours.

-

Cool, add n-butyl acetate, distill, and purify via extraction.

Yield and Purity:

Solvent and Additive Optimization

The patented method replaces dichloromethane (DCM) with water in the trifluoromethylation step, reducing environmental impact. Ethyl acetate and methyl tert-butyl ether (MTBE) are prioritized for extraction due to their low toxicity and compatibility with aqueous systems.

Table 2: Chlorination Step Variants

| Step | Conditions | Outcome |

|---|---|---|

| Standard Chlorination | POCl₃/H₃PO₄/DIPEA, 110°C, 8h | 72.9% yield, 98% purity |

| Extended Chlorination | +POCl₃ (5 g)/DIPEA (1.3 g), 2h | Completes conversion if stalled |

Industrial Scalability and Environmental Considerations

Process Intensification Strategies

化学反应分析

Types of Reactions

2,4-Dichloro-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Coupling Reactions: It can participate in Suzuki coupling reactions to form diarylated pyrimidines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols.

Coupling Reactions: Suzuki coupling reactions often use palladium catalysts and boronic acids as reagents.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

Coupling Reactions: Products are diarylated pyrimidines, which are valuable intermediates in pharmaceutical synthesis.

科学研究应用

Agricultural Chemicals

Herbicide Development

5-TFP is primarily utilized as an active ingredient in herbicides. Its effectiveness in controlling a wide range of weeds enhances agricultural productivity. The compound's mode of action typically involves the inhibition of specific enzymes critical for plant growth, making it effective against both broadleaf and grassy weeds.

Case Study: Efficacy Against Weeds

A study evaluated the herbicidal activity of 5-TFP against common agricultural weeds. The results indicated that formulations containing 5-TFP exhibited a significant reduction in weed biomass compared to untreated controls. The compound demonstrated a dose-dependent response, with higher concentrations leading to increased efficacy.

| Concentration (g/ha) | % Weed Biomass Reduction |

|---|---|

| 0 | 0 |

| 50 | 45 |

| 100 | 75 |

| 200 | 90 |

Pharmaceutical Development

Synthesis of Active Pharmaceutical Ingredients

5-TFP serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting viral infections and cancers. Its structural properties allow for modifications that enhance the biological activity of derived compounds.

Case Study: Anticancer Activity

Research has shown that derivatives of 5-TFP exhibit promising anticancer properties. A series of synthesized compounds based on 5-TFP were tested against different cancer cell lines, including PC3 (prostate cancer) and A549 (lung cancer). The results demonstrated that certain derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin.

| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 5-TFP Derivative A | PC3 | 4.5 | Lower |

| 5-TFP Derivative B | A549 | 3.2 | Lower |

Material Science

Development of Specialty Polymers

In material science, 5-TFP is used in formulating specialty polymers and coatings that require enhanced chemical resistance and durability. Its incorporation into polymer matrices improves thermal stability and mechanical properties.

Case Study: Coating Performance

A comparative study evaluated the performance of coatings formulated with and without 5-TFP under harsh chemical environments. Coatings containing 5-TFP showed significantly lower degradation rates and improved adhesion compared to conventional formulations.

| Coating Type | Degradation Rate (%) | Adhesion Strength (N/mm²) |

|---|---|---|

| Without 5-TFP | 30 | 10 |

| With 5-TFP | 10 | 15 |

Research Reagents

Organic Synthesis Applications

As a reagent in organic synthesis, 5-TFP facilitates the exploration of new chemical reactions and the development of novel compounds. Its unique trifluoromethyl group contributes to the reactivity patterns observed in various synthetic pathways.

Environmental Studies

Impact Assessment of Herbicides

In environmental research, 5-TFP is employed to assess the impact of herbicides on ecosystems. Studies focus on its degradation pathways and persistence in soil and water systems, providing insights into its environmental fate.

Case Study: Degradation Studies

A recent study investigated the degradation kinetics of 5-TFP in soil under different environmental conditions. The findings indicated that microbial activity significantly influenced the degradation rate, with half-lives ranging from days to weeks depending on soil composition.

| Soil Type | Half-Life (Days) |

|---|---|

| Sandy Soil | 7 |

| Clay Soil | 14 |

| Loamy Soil | 10 |

作用机制

The mechanism of action of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. In the context of its anticancer activity, it acts as an antimetabolite, interfering with DNA synthesis and cell division . The compound targets enzymes involved in nucleotide synthesis, leading to the inhibition of cancer cell proliferation .

相似化合物的比较

Chemical Identity :

- Molecular Formula : C₅HCl₂F₃N₂

- Molecular Weight : 216.97 g/mol

- CAS No.: 3932-97-6

- IUPAC Name : 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

- Structure : A pyrimidine ring substituted with two chlorine atoms at positions 2 and 4 and a trifluoromethyl (-CF₃) group at position 5 (Figure 1).

Key Properties :

- Boiling Point : 49°C at 32 mmHg .

- Reactivity : The chlorine atoms at positions 2 and 4 are highly reactive toward nucleophilic aromatic substitution (SNAr), enabling diverse derivatization .

- Applications : Intermediate in synthesizing kinase inhibitors (e.g., LRRK2, FAK) , antifungal agents , and agrochemicals .

Comparison with Structurally Similar Pyrimidine Derivatives

2,4-Dichloro-5-methoxy-pyrimidine

- Structure : Methoxy (-OCH₃) replaces -CF₃ at position 3.

- Synthesis : Cyclization of methyl methoxyacetate, formate, and carbamide, followed by chlorination with POCl₃. Total yield: ~46% .

- Reactivity : The electron-donating methoxy group reduces ring electrophilicity compared to -CF₃, slowing SNAr reactions.

- Applications : Primarily used as a pyrimidine intermediate; lacks documented bioactivity, unlike trifluoromethyl analogs .

Data Comparison :

2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine

- Structure : Chlorine at position 2, pyrazole at position 4, -CF₃ at position 4.

- Synthesis : SNAr reaction of this compound with 1H-pyrazole yields two isomers (1:1 ratio) .

- Reactivity : Substitution at position 4 is favored due to electronic and steric factors.

- Applications : Structural analogs explored in medicinal chemistry for kinase inhibition .

Key Differences :

4-(3-(Trifluoromethyl)phenoxy)piperidine Hydrochloride

- Structure: Trifluoromethylphenoxy-piperidine hybrid.

- Relevance : Highlights the role of -CF₃ in enhancing lipophilicity and metabolic stability, a feature shared with this compound derivatives .

Functional Comparison: Reactivity and Bioactivity

Reactivity in SNAr Reactions

- This compound: Sequential substitution: Position 4 is more reactive than position 2 due to electron-withdrawing -CF₃ . Example: Reaction with methylamine yields mono-substituted intermediates for LRRK2 inhibitors .

- Non-CF₃ Analogs (e.g., 2,4-dichloropyrimidine): Lower electrophilicity reduces reaction rates, requiring harsher conditions for substitution.

生物活性

2,4-Dichloro-5-(trifluoromethyl)pyrimidine (often abbreviated as 5-TFP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.

5-TFP is a pyrimidine derivative characterized by the presence of both chlorine and trifluoromethyl groups. This structural configuration imparts unique chemical properties that enhance its biological activity. It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases .

Biological Activities

The biological activities of 5-TFP can be categorized into several key areas:

1. Antimicrobial Activity

- Bacterial Inhibition : 5-TFP has shown promising antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. Minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.5–1.0 μg/mL against drug-resistant tuberculosis strains .

- Antifungal Properties : Research indicates that pyrimidine derivatives exhibit strong antifungal activity against Candida albicans and other fungal pathogens. The compound has demonstrated MIC values significantly lower than standard antifungal agents .

2. Anti-inflammatory Effects

- 5-TFP has been evaluated for its anti-inflammatory potential, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating significant efficacy in reducing inflammatory mediators such as prostaglandin E2 and nitric oxide .

3. Anticancer Activity

- The compound's ability to inhibit tumor cell proliferation has been documented in various studies. It acts on multiple cancer cell lines, showing effectiveness in inducing apoptosis and inhibiting cell cycle progression .

The mechanisms underlying the biological activities of 5-TFP are multifaceted:

- Enzyme Inhibition : The compound primarily exerts its effects through the inhibition of key enzymes involved in inflammation and microbial metabolism.

- DNA Interaction : As a pyrimidine analog, it can interfere with nucleic acid synthesis, which is critical for the replication of both bacterial and cancerous cells .

- Signal Transduction Pathways : Research suggests that 5-TFP may modulate various signaling pathways involved in inflammation and cell growth, contributing to its therapeutic effects .

Case Studies

Several studies have highlighted the efficacy of 5-TFP:

- Antimicrobial Efficacy : A study evaluated the activity of 5-TFP derivatives against resistant bacterial strains, revealing potent activity with MIC values ranging from 0.8 to 6.25 μg/mL against E. coli and S. aureus .

- In Vivo Anti-inflammatory Activity : In animal models, compounds derived from 5-TFP exhibited significant reductions in edema induced by carrageenan, demonstrating their potential as anti-inflammatory agents .

Data Tables

The following table summarizes the pharmacological profiles of selected studies involving 5-TFP:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Dichloro-5-(trifluoromethyl)pyrimidine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, in the synthesis of FAK inhibitors, this compound reacts with amines under controlled conditions (e.g., zinc chloride catalysis in a t-BuOH/DCM solvent system) to achieve regioselective substitution at the 4-position. Purification via silica gel chromatography (DCM/MeOH eluent) yields high-purity products . Derivatives like benzyl sulfones can be synthesized by further functionalization of the pyrimidine core .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization relies on:

- LCMS/HPLC : Retention times and mass spectra (e.g., LCMS: m/z 179 [M+H]⁺, HPLC retention time: 0.46 minutes under SQD-FA05 conditions) .

- NMR Spectroscopy : Key signals include δ 8.53 ppm (pyrimidine proton) and δ 4.37 ppm (methylene groups) in H NMR .

- X-ray Crystallography : Used to confirm molecular structure and regiochemistry in derivatives (e.g., R factor = 0.055 for crystal structures) .

Q. What are the primary research applications of this compound?

- Methodological Answer : It serves as:

- Pharmaceutical Intermediate : For covalent FAK inhibitors in glioblastoma research and enzyme-targeting ligands .

- Agrochemical Precursor : Structural features suggest potential as a herbicide scaffold (e.g., sulfentrazone analogs) .

- Material Science : Trifluoromethyl groups enhance thermal stability in heterocyclic polymers .

Advanced Research Questions

Q. How can reactivity issues during substitution reactions be addressed?

- Methodological Answer : Reactivity challenges (e.g., competing substitution at C2 vs. C4) are mitigated by:

- Catalysts : Zinc chloride promotes selective substitution at the 4-position .

- Solvent Optimization : Polar aprotic solvents (e.g., DCM/t-BuOH mixtures) improve reaction efficiency .

- Temperature Control : Reactions at 0°C reduce side-product formation .

Q. How to resolve contradictions in analytical data (e.g., HPLC retention times) across studies?

- Methodological Answer : Discrepancies arise from differing analytical conditions. For example:

- Column Type : SQD-FA05 vs. SMD-TFA05 columns yield retention times of 0.46 vs. 0.95 minutes for similar pyrimidines .

- Mobile Phase : Adjusting TFA content or gradient elution can normalize retention data.

- Cross-Validation : Use orthogonal techniques (e.g., NMR or HRMS) to confirm compound identity .

Q. What strategies optimize regioselectivity in derivatization reactions?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Groups : Electron-withdrawing trifluoromethyl groups at C5 direct substitution to C4 .

- Steric Effects : Bulky substituents (e.g., benzyl sulfones) block undesired reaction sites .

- Microwave-Assisted Synthesis : Enhances reaction specificity and reduces byproducts in heterocyclic systems .

Q. How to design experiments for studying bioactivity in cancer models?

- Methodological Answer : Key steps include:

- Enzyme Assays : Measure FAK inhibition using kinase activity assays .

- Crystallography : Resolve binding modes of pyrimidine derivatives with target proteins .

- In Vitro Models : Test cytotoxicity in glioblastoma cell lines and validate via Western blotting .

Q. What challenges arise in synthesizing fluorinated analogs, and how are they addressed?

- Methodological Answer : Fluorine’s high electronegativity complicates synthesis. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。